molecular formula C8H13NO B14768416 (4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one

(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one

Cat. No.: B14768416
M. Wt: 139.19 g/mol
InChI Key: ZHMWWANNTUKMDA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

A novel synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, an intermediate of this compound, involves the recovery and reuse of chiral auxiliary naproxen. The process includes stereoselective reduction procedures on 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, enabling the desired chirality . Another method involves the optical resolution by enzymatic means .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of chiral auxiliaries and stereoselective reduction are key steps in the production process.

Chemical Reactions Analysis

Types of Reactions

(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Stereoselective reduction is a crucial reaction for obtaining the desired chirality in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at positions that are reactive due to the presence of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon is often used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals like moxifloxacin.

    Industry: Used in the production of fine chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of (4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity. This binding can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

    (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An intermediate in the synthesis of moxifloxacin.

    1-Methyloctahydro-1H-cyclopenta[b]pyridine: A structurally similar compound with different functional groups.

Uniqueness

The uniqueness of (4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one lies in its specific stereochemistry and the potential for diverse chemical reactions. Its ability to undergo stereoselective reduction and its applications in drug synthesis make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-2-1-6-3-4-9-5-7(6)8/h6-7,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMWWANNTUKMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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